Furan, 2-methyl-5-nonyl-
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Overview
Description
Furan, 2-methyl-5-nonyl- is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is part of the broader class of furans, which have been extensively studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-methyl-5-nonyl- typically involves the alkylation of 2-methylfuran with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of Furan, 2-methyl-5-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan, 2-methyl-5-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
Furan, 2-methyl-5-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and antifungal activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furan, 2-methyl-5-nonyl- involves its interaction with cellular components, leading to disruption of cellular processes. In antimicrobial applications, the compound targets bacterial cell membranes, causing increased permeability and eventual cell lysis. The molecular pathways involved include inhibition of key enzymes and disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler derivative of furan with similar reactivity but lacking the nonyl group.
2,5-Dimethylfuran: Another derivative with two methyl groups, used as a biofuel.
Furfural: An aldehyde derivative of furan, widely used in the chemical industry.
Uniqueness
Furan, 2-methyl-5-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .
Properties
CAS No. |
90072-86-9 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methyl-5-nonylfuran |
InChI |
InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-10-14-12-11-13(2)15-14/h11-12H,3-10H2,1-2H3 |
InChI Key |
BILOLZLPJGBNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(O1)C |
Origin of Product |
United States |
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